molecular formula C14H10BrClO3 B1277083 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-33-4

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid

Cat. No. B1277083
CAS RN: 62176-33-4
M. Wt: 341.58 g/mol
InChI Key: PXGMUUNXLCEOBW-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative with potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated benzoic acid derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives often involves multi-step processes, including functional group transformations and halogenation reactions. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, was achieved through a six-step process starting from dimethyl terephthalate, involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Similarly, the synthesis of a novel CCR5 antagonist involved multiple steps, starting from halogenated starting materials and proceeding through elimination, reduction, and bromination reactions .

Molecular Structure Analysis

The molecular structure of halogenated benzoic acid derivatives is often characterized using various spectroscopic and crystallographic techniques. For example, the X-ray structure characterization of antipyrine derivatives revealed isostructural crystallization and the presence of hydrogen bonds and π-interactions stabilizing the crystal packing . The crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene showed supramolecular features such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Halogenated benzoic acid derivatives can participate in various chemical reactions, including those that lead to the formation of metal complexes or the alteration of molecular structures. For instance, the reaction of 5-(2-aryl-2-oxoethyl)-2-thioxo-4-oxo-1,3-thiazolidines with bromine resulted in diastereomeric derivatives with a predominance of the (E)-diastereomer . Additionally, the synthesis of metal(II) complexes with halogenated benzoic acid ligands demonstrated the ability of these compounds to form chelates with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acid derivatives are influenced by their molecular structures and the nature of the substituents. For example, the introduction of a bromo group at the α-position of ketones in 2-benzyl-5-bromo-4-oxopentanoic acid significantly enhanced the electrophilicity of the carbonyl group, affecting its inhibitory activity against carboxypeptidase A . The crystal packing and intermolecular interactions, such as hydrogen bonds and halogen bonds, also play a crucial role in determining the physical properties of these compounds .

Scientific Research Applications

Synthesis and Industrial Applications

Industrial Process Scale-Up for SGLT2 Inhibitors 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid serves as a key intermediate in the manufacturing of SGLT2 inhibitors, a class of drugs used in diabetes therapy. A practical and scalable process has been developed, significantly reducing costs and improving yield. This process involves a six-step synthesis from dimethyl terephthalate, demonstrating its feasibility for large-scale industrial production (Zhang et al., 2022).

Biological Activity and Pharmaceutical Research

Synthesis of CCR5 Antagonists This compound is involved in the synthesis of non-peptide CCR5 antagonists, which are crucial in the research of HIV-1 infection prevention. The synthesis involves multiple reactions leading to a novel compound with significant biological activity. This research contributes to the ongoing efforts in HIV treatment and prevention, showcasing the potential of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid in the development of therapeutic agents (Bi, 2015).

Chemical Synthesis and Characterization

Characterization of Benzamide Derivatives The compound plays a role in the synthesis and structural characterization of N-Piperidine benzamides, which are studied for their potential as CCR5 antagonists. Detailed structural analysis and biological activity assessment underline its significance in the pharmaceutical field, especially concerning HIV-1 research (De-ju, 2014).

Antiviral Research

Antiviral and Cytotoxic Activities 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid derivatives have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia. This highlights the compound's potential in antiviral drug development and the broader scope of research in infectious diseases (Selvam et al., 2010).

Safety And Hazards

The compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid potential hazards.

properties

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGMUUNXLCEOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429217
Record name 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid

CAS RN

62176-33-4
Record name 5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (468 mg, 11.16 mmol) in water (25 m) was added dropwise to a stirred solution of (2-chlorophenyl)methyl 5-bromo-2-{[(2-chlorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 27; 520 mg, 1.12 mmol) in THF (25 ml) over 1 min. The reaction mixture was stirred at 20° C. for 16 hours. The organic phase was evaporated and the aqueous phase (25 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml) and was extracted by ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to yield the title compound as a light yellow solid. 350 mg.
Quantity
468 mg
Type
reactant
Reaction Step One
Name
(2-chlorophenyl)methyl 5-bromo-2-{[(2-chlorophenyl)methyl]oxy}benzoate
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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